2-(1,3-Dioxan-2-yl)phenylZinc bromide 2-(1,3-Dioxan-2-yl)phenylZinc bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19920177
InChI: InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C10H11BrO2Zn
Molecular Weight: 308.5 g/mol

2-(1,3-Dioxan-2-yl)phenylZinc bromide

CAS No.:

Cat. No.: VC19920177

Molecular Formula: C10H11BrO2Zn

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dioxan-2-yl)phenylZinc bromide -

Specification

Molecular Formula C10H11BrO2Zn
Molecular Weight 308.5 g/mol
IUPAC Name bromozinc(1+);2-phenyl-1,3-dioxane
Standard InChI InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1
Standard InChI Key LEJOPFZPFZOPEF-UHFFFAOYSA-M
Canonical SMILES C1COC(OC1)C2=CC=CC=[C-]2.[Zn+]Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

2-(1,3-Dioxan-2-yl)phenylzinc bromide consists of a phenyl ring substituted at the ortho-position with a 1,3-dioxane ring, coordinated to a zinc atom via a bromide counterion. The 1,3-dioxane moiety is a six-membered cyclic acetal, providing steric bulk and electronic modulation to the aryl-zinc complex. This contrasts with the five-membered 1,3-dioxolane analog (e.g., 3-(1,3-dioxolan-2-yl)phenylzinc bromide, PubChem CID 131850368 ), where the smaller ring size influences reactivity and stability.

Reactivity and Catalytic Applications

Role in Nickel-Catalyzed Alkene Difunctionalization

2-(1,3-Dioxan-2-yl)phenylzinc bromide exemplifies a class of nucleophilic reagents critical for transition-metal-catalyzed cross-couplings. In Ni-catalyzed vicinal dialkylation of alkenes, secondary alkylzinc reagents such as this compound enable the formation of two adjacent C–C bonds with high regioselectivity . Key features include:

  • Steric Congestion Tolerance: The dioxane ring’s bulk facilitates coupling with hindered electrophiles (e.g., secondary benzyl bromides) while minimizing β-hydride elimination .

  • Functional Group Compatibility: The acetal group remains intact under catalytic conditions, enabling post-functionalization (e.g., acid hydrolysis to aldehydes) .

For instance, in the dialkylation of internal alkenes, this reagent contributes to products with three contiguous stereocenters, achieving diastereomeric ratios up to 10:1 . The syn-addition mechanism, confirmed by X-ray crystallography, underscores the reagent’s role in stereocontrolled synthesis .

Comparative Analysis with Dioxolane Analogs

Stability and Reactivity Trends

Replacing the dioxane ring with a dioxolane (five-membered analog) alters the reagent’s electronic and steric profile. For example, 3-(1,3-dioxolan-2-yl)phenylzinc bromide (PubChem CID 131850368 ) exhibits:

  • Reduced Steric Demand: The smaller ring size lowers activation barriers in transmetallation steps.

  • Enhanced Solubility: Polar solvents like THF better dissolve dioxolane derivatives compared to dioxane analogs .

Despite these differences, both classes serve as effective coupling partners in Ni- and Pd-catalyzed reactions, highlighting the versatility of acetal-protected organozinc reagents.

Future Directions and Applications

Expanding Synthetic Utility

The reagent’s ability to introduce sterically demanding alkyl groups positions it as a tool for constructing complex architectures, such as polycyclic terpenes and pharmaceuticals. Future studies could explore:

  • Enantioselective Variants: Chiral ligand design to access non-racemic stereocenters.

  • Polymer Chemistry: Incorporation into zinc-initiated polymerizations for functionalized materials.

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